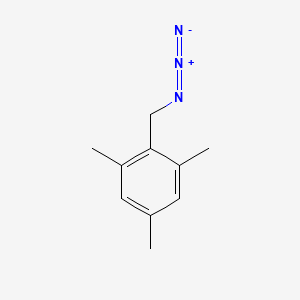

2-(Azidomethyl)-1,3,5-trimethylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

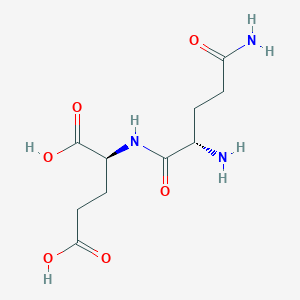

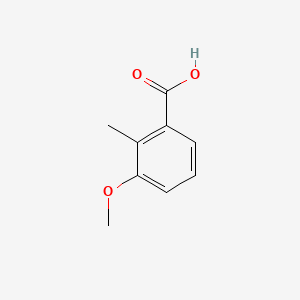

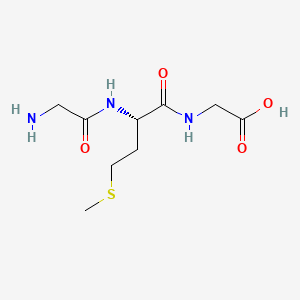

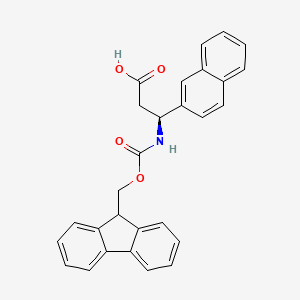

2-(Azidomethyl)-1,3,5-trimethylbenzene, also known as azidotrimethylbenzene (ATMB), is an organic compound with a molecular formula of C9H11N3. It is a colorless solid that is soluble in organic solvents and has a melting point of 44-47 °C. ATMB is of interest to scientists because of its potential applications in various areas, such as organic synthesis, drug delivery, and biochemistry.

Scientific Research Applications

Material Sciences: Cross-Linking Agent

Organic azides, such as “2-(Azidomethyl)-1,3,5-trimethylbenzene”, are known for their reactivity and are used as cross-linkers in material sciences. The azide group can undergo thermal activation or photolysis to release nitrogen, leading to highly reactive nitrenes. These nitrenes are efficient in polymer crosslinking, which is crucial for altering the physical properties of polymers and enhancing the performance of polymer-based devices like membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

Energetic Materials: Propellants and Explosives

The high nitrogen content in organic azides provides positive heats of formation and high energy release upon decomposition. “2-(Azidomethyl)-1,3,5-trimethylbenzene” can be utilized in the development of propellants and explosives due to its ability to release considerable amounts of energy and elemental nitrogen when the azide bond undergoes scission .

Organic Synthesis: Click Chemistry

In organic synthesis, azides are pivotal in click chemistry reactions, particularly the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. This reaction is regioselective and is catalyzed by copper(I), which makes it a valuable tool for constructing complex molecules with precision .

Chemical Biology: Studying Cellular Processes

Chemical biology utilizes organic azides to study cellular processes. The introduction of azide groups into small molecules allows researchers to probe and manipulate biological pathways. For example, azides can act as metabolic inhibitors by disrupting oxidative phosphorylation, which is useful for understanding energy metabolism in cells .

Polymer Chemistry: Thermosets

Thermosets, which are polymers that set into a permanent shape upon curing, can benefit from the inclusion of azides like “2-(Azidomethyl)-1,3,5-trimethylbenzene”. The reactive nitrenes formed from azides can initiate crosslinking in thermosets, improving their mechanical strength and thermal stability .

properties

IUPAC Name |

2-(azidomethyl)-1,3,5-trimethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7-4-8(2)10(6-12-13-11)9(3)5-7/h4-5H,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRDSVMEBMBTKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CN=[N+]=[N-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442679 |

Source

|

| Record name | 2-(Azidomethyl)-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93368-76-4 |

Source

|

| Record name | 2-(Azidomethyl)-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.